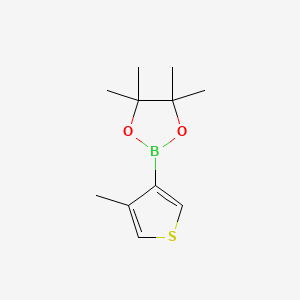

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

Descripción

Structural Characteristics and Nomenclature

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane represents a sophisticated example of organoboron chemistry, combining the structural elements of thiophene heterocycles with the reactive potential of boronic acid derivatives. The compound exhibits the molecular formula C11H17BO2S with a molecular weight of 224.13 grams per mole, establishing its position among medium-molecular-weight organoboron reagents. The Chemical Abstracts Service has assigned this compound the registry number 476620-20-9, facilitating its identification in chemical databases and literature.

The systematic nomenclature of this compound reflects its complex structural architecture. The base name "1,3,2-dioxaborolane" describes the five-membered heterocyclic ring containing boron, two oxygen atoms, and two carbon atoms in specific positional arrangements. The "4,4,5,5-tetramethyl" designation indicates the presence of four methyl substituents located at the 4 and 5 positions of the dioxaborolane ring, creating what is commonly referred to as a pinacol ester protecting group. The "2-(4-methylthiophen-3-yl)" portion specifies the thiophene-based substituent attached to the boron center, where the thiophene ring bears a methyl group at the 4-position and connects to the boron through the 3-position.

Alternative nomenclature systems recognize this compound as 4-Methyl-3-thiopheneboronic acid pinacol ester, emphasizing its relationship to the corresponding boronic acid. This naming convention highlights the compound's role as a protected form of the free boronic acid, where the pinacol ester group provides enhanced stability and improved handling characteristics compared to the free acid form.

The structural analysis reveals several critical features that influence the compound's chemical behavior. The presence of the pinacol ester group creates a six-membered chelate ring with the boron center, providing significant stabilization through reduced Lewis acidity compared to free boronic acids. The thiophene ring system introduces aromatic character and potential for extended conjugation, while the methyl substituent on the thiophene ring influences both electronic properties and steric accessibility.

Physical property data demonstrates the compound's solid-state characteristics and thermal behavior. The compound exhibits a boiling point of 305.304 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial thermal stability. Storage recommendations specify maintenance at 2-8 degrees Celsius, suggesting sensitivity to elevated temperatures over extended periods. The compound typically appears as a solid material with purity levels exceeding 96-98 percent in commercial preparations.

Historical Development of Boron-Containing Heterocycles

The development of boron-containing heterocycles represents a fundamental transformation in organometallic chemistry that emerged from early twentieth-century investigations into main group element behavior. The conceptual foundation for compounds like this compound traces back to pioneering research establishing boron's unique electronic properties and its capacity to form stable heterocyclic structures.

Early explorations into boron heterocycles focused on understanding the electronic similarities between boron-containing systems and their carbon-based analogs. Research demonstrated that boron's electron-deficient character could be effectively stabilized through incorporation into heterocyclic frameworks, leading to the development of various boron-containing aromatic systems. The work of Ashe and colleagues in the 1970s established fundamental principles for boron heterocycle synthesis, particularly through their preparation of 1-phenylborabenzene anion, which demonstrated the feasibility of stable aromatic boron-containing rings.

The evolution toward thiophene-based boron heterocycles emerged from recognition that sulfur-containing aromatic systems could provide enhanced stability and unique electronic properties when combined with boron centers. Research efforts in the late twentieth century established that thiophene derivatives could serve as effective platforms for boron incorporation, leading to the development of various thiophene-boronic acid derivatives. The combination of thiophene's aromatic stability with boron's synthetic utility created opportunities for developing compounds with dual functionality as both aromatic building blocks and reactive synthetic intermediates.

The specific development of pinacol ester derivatives represented a significant advancement in boron heterocycle chemistry. The pinacol protecting group strategy emerged from the need to create more stable, easily handled forms of boronic acids while maintaining their synthetic utility. This approach proved particularly valuable for thiophene-based systems, where the combination of aromatic thiophene frameworks with protected boronic acid functionality created versatile synthetic intermediates capable of participating in various coupling reactions.

Contemporary research has expanded the scope of boron heterocycles to include sophisticated polycyclic systems and functionalized derivatives. The work described in recent literature demonstrates the synthesis of complex boron-containing structures, including 6,13-dihydro-6,13-diborapentacenes and various mono- and di-heteraborines. These developments have established boron heterocycles as valuable components in materials science applications, particularly in the development of organic electronic materials with unique photophysical properties.

The progression from simple boron heterocycles to complex functionalized systems like this compound reflects broader trends in synthetic chemistry toward developing multifunctional molecules capable of participating in diverse chemical transformations. Recent advances have demonstrated that boron-containing heterocycles can serve as platforms for small molecule activation, enabling the cleavage and formation of various chemical bonds under mild conditions. This capability has positioned boron heterocycles as important tools in contemporary synthetic methodology, bridging the gap between traditional organic synthesis and advanced materials chemistry.

Role in Contemporary Organoboron Chemistry

This compound occupies a central position in contemporary organoboron chemistry, serving as both a representative example of advanced boronic acid derivatives and a practical synthetic reagent with significant utility in carbon-carbon bond formation reactions. The compound exemplifies the evolution of organoboron chemistry from simple boronic acids to sophisticated, functionalized derivatives designed for specific synthetic applications.

The primary role of this compound in modern synthetic chemistry centers on its participation in Suzuki-Miyaura cross-coupling reactions, where it functions as an organoboron nucleophile capable of transferring its thiophene-based aromatic unit to various electrophilic partners. The pinacol ester protecting group provides enhanced stability compared to free boronic acids while maintaining the compound's ability to undergo transmetalation processes under appropriate reaction conditions. This balance between stability and reactivity makes the compound particularly valuable for synthetic applications requiring precise control over reaction timing and conditions.

Recent research has demonstrated the compound's utility in constructing complex heterocyclic frameworks through sequential coupling reactions. The thiophene unit serves as an excellent coupling partner for various aryl halides and triflates, enabling the synthesis of extended aromatic systems and functionalized thiophene derivatives. The methylated thiophene ring provides additional sites for further functionalization, allowing for the development of more complex molecular architectures through subsequent synthetic transformations.

The compound's role extends beyond simple coupling reactions to include participation in more sophisticated synthetic methodologies. Research has shown that thiophene-based boronic acid derivatives can undergo stereoselective coupling reactions, enabling the synthesis of compounds with defined stereochemical configurations. This capability proves particularly valuable in the synthesis of natural products and pharmaceutical intermediates where stereochemical control represents a critical synthetic challenge.

Contemporary applications also highlight the compound's utility in materials science applications, particularly in the synthesis of organic electronic materials. The combination of thiophene's electron-rich aromatic character with the electron-deficient boron center creates opportunities for developing materials with unique photophysical and electronic properties. Research has demonstrated that boron-containing thiophene derivatives can exhibit interesting optical properties, making them candidates for applications in organic light-emitting devices and other electronic applications.

The compound's participation in modern synthetic methodologies extends to its use in multicomponent reactions and cascade processes. Recent literature describes the development of one-pot procedures incorporating thiophene-based boronic acid derivatives in complex synthetic sequences, enabling the rapid assembly of diverse molecular frameworks. These approaches demonstrate the compound's versatility as a synthetic building block capable of participating in multiple bond-forming events within single reaction vessels.

| Application Area | Function | Key Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic coupling partner | Enhanced stability, selective reactivity |

| Materials Chemistry | Electronic material precursor | Unique photophysical properties |

| Natural Product Synthesis | Aromatic building block | Stereochemical control capabilities |

| Multicomponent Reactions | Versatile synthetic intermediate | Multiple functionalization sites |

| Pharmaceutical Chemistry | Medicinal chemistry building block | Biocompatible synthetic pathways |

Advanced research continues to explore new applications for compounds of this type, including their use in catalytic processes and their potential as precursors for more complex boron-containing materials. The development of new synthetic methodologies incorporating thiophene-based boronic acid derivatives represents an active area of research, with ongoing investigations focusing on expanding the scope of compatible reaction partners and developing more efficient synthetic protocols. These efforts position this compound as a representative example of the sophisticated synthetic tools available to contemporary organic chemists working at the intersection of heterocyclic chemistry, materials science, and synthetic methodology development.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGZQARORQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584893 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476620-20-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Lithiation and Borylation of 4-Methylthiophene

One of the most common and reliable methods to prepare 4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane involves the lithiation of 4-methylthiophene followed by reaction with a boron electrophile such as pinacolborane or boronic acid derivatives.

Step 1: Directed ortho-lithiation

4-Methylthiophene is treated with a strong base such as n-butyllithium at low temperature (typically around –78 °C) to generate the lithio intermediate at the 3-position of the thiophene ring. The methyl substituent at the 4-position directs lithiation to the adjacent 3-position.Step 2: Electrophilic borylation

The lithio intermediate is then quenched with a boron electrophile, commonly pinacolborane or pinacol ester derivatives, to install the boronate ester functionality.Step 3: Work-up and purification

After reaction completion, the mixture is quenched, extracted, and purified by column chromatography or recrystallization to isolate the target boronic ester with high purity.

This method yields the desired product with high regioselectivity and purity, suitable for further synthetic applications.

Alternative Synthesis via Transition Metal-Catalyzed C-H Borylation

Recent advances in direct C-H borylation allow the preparation of aryl boronic esters without pre-functionalization. Using iridium or rhodium catalysts, the C-H bond at the 3-position of 4-methylthiophene can be selectively borylated with bis(pinacolato)diboron.

- Catalysts: Iridium complexes such as [Ir(OMe)(COD)]2 with bipyridine ligands.

- Conditions: Mild heating (80–100 °C) in solvents like dioxane or toluene.

- Advantages: Avoids the need for lithiation, reducing hazardous reagent use and improving atom economy.

This method is efficient for synthesizing this compound, particularly on larger scales or when sensitive functional groups are present.

Preparation of Pinacol Boronate Esters from Boronic Acids

Another preparative route involves first synthesizing the corresponding boronic acid derivative of 4-methylthiophene, followed by esterification with pinacol.

- Step 1: Synthesis of 4-methylthiophene-3-boronic acid via lithiation and quenching with trimethyl borate.

- Step 2: Esterification of the boronic acid with pinacol under dehydrating conditions to form the pinacol boronate ester.

This two-step method is well-documented and yields boronate esters with good purity and yield.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield/Notes |

|---|---|---|---|

| Directed Lithiation + Pinacolborane | n-BuLi (–78 °C), Pinacolborane | High regioselectivity, widely used | ≥90% yield reported |

| Transition Metal-Catalyzed C-H Borylation | Iridium catalyst, bis(pinacolato)diboron, 80–100 °C | Avoids lithiation, mild conditions | Moderate to high yield |

| Boronic Acid Esterification | 4-Methylthiophene-3-boronic acid + Pinacol | Straightforward, scalable | Good yields, requires boronic acid precursor |

Research Findings and Notes

- The lithiation method remains the most common in academic and industrial settings due to its reliability and established protocols.

- Transition metal-catalyzed borylation is gaining traction for its operational simplicity and greener profile, although catalyst cost and substrate scope can be limiting factors.

- The boronic acid esterification route is useful when boronic acids are readily available or when multi-step synthesis is planned for complex molecules.

- Purity is typically confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, with purity standards ≥97% for synthetic applications.

- Storage of the compound is recommended under refrigeration to maintain stability.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Sodium periodate (NaIO4) is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: 4-Methylthiophene-3-boronic acid.

Reduction: 4-Methylthiophene-3-ol.

Substitution: Various biaryl compounds, depending on the coupling partner used.

Aplicaciones Científicas De Investigación

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating cancer and other diseases.

Medicine: Boronic esters are used as enzyme inhibitors and in the design of protease inhibitors.

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural and Functional Properties

Key Comparative Insights

Electronic Effects :

- The 4-methylthiophen-3-yl group in the target compound provides electron-donating properties , enhancing its nucleophilicity in cross-coupling reactions compared to electron-withdrawing groups (e.g., sulfonyl in ).

- Derivatives with 3-(methylsulfonyl)phenyl substituents exhibit reduced reactivity in Suzuki couplings due to electron withdrawal but improved hydrolytic stability .

Steric Effects :

- The 2-methylbenzo[b]thiophen-3-yl analog () has greater steric bulk, reducing its efficiency in sterically demanding reactions but improving stability in π-conjugated systems for optoelectronics.

- Unsubstituted thiophene derivatives (e.g., thiophen-2-yl, ) show faster reaction kinetics in catalytic borylation due to minimal steric hindrance.

Regioselectivity in Borylation :

- As demonstrated in , steric and electronic profiles of substituents critically influence regioselectivity. The methylthiophene group in the target compound may favor ortho-borylation in aromatic systems, contrasting with sulfonyl-substituted analogs that direct reactivity to meta positions.

Physical Properties: Melting Points: Methylthiophene derivatives (e.g., target compound) typically exhibit moderate melting points (~85–170°C; see ), while aliphatic variants (e.g., 2-phenylpropyl in ) are often liquids at room temperature. Solubility: Bulky substituents (e.g., benzo[b]thiophene) reduce solubility in polar solvents like methanol, favoring nonpolar media for reactions .

Applications :

Q & A

Q. What is the role of 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions?

Methodological Answer: This compound serves as a boron-containing reagent in Suzuki-Miyaura cross-couplings, enabling the formation of biaryl or heteroaryl structures. Key steps include:

- Reaction Conditions : Use of anhydrous potassium carbonate (K₂CO₃) as a base and palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., THF) at 80–100°C .

- Mechanism : The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form carbon-carbon bonds.

- Yield Optimization : High yields (>80%) are achieved with stoichiometric control of the boronate ester and aryl halide partners .

Q. What purification and characterization methods are recommended for this compound?

Methodological Answer:

- Purification : Column chromatography using hexanes/ethyl acetate (2:1 to 9:1 ratios) with 0.25% triethylamine to prevent decomposition .

- Characterization :

- ¹H/¹³C NMR : Peaks for the tetramethyl dioxaborolane group appear as singlets (δ ~1.3 ppm for ¹H; ~25–30 ppm for ¹³C). The 4-methylthiophen-3-yl moiety shows aromatic protons at δ ~6.8–7.2 ppm .

- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boronate ester formation .

Q. What are common impurities or by-products during its synthesis?

Methodological Answer:

- By-Products : Unreacted starting materials (e.g., thiophene derivatives) or protodeboronation products.

- Detection : GC-MS or TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) .

- Mitigation : Use of inert atmospheres (N₂/Ar) and anhydrous solvents reduces oxidation and hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity and yield in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos to enhance steric and electronic matching .

- Solvent Effects : Compare THF, DMF, and toluene; non-polar solvents may reduce side reactions in sterically hindered systems .

- Temperature Gradients : Lower temperatures (50–60°C) improve selectivity for sensitive substrates, while higher temperatures (100°C) accelerate sluggish reactions .

- Example : UiO-Co catalysts achieved 80% selectivity for benzylic boronate esters over aromatic isomers in cumene .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

- Hydrolytic Stability : Susceptible to hydrolysis in protic solvents (e.g., H₂O/MeOH), forming boronic acids. Stabilize with desiccants (e.g., molecular sieves) .

- Thermal Stability : Decomposes above 120°C; use low-boiling solvents (e.g., diethyl ether) for reflux .

- NMR Monitoring : Track ¹¹B NMR shifts (e.g., δ >35 ppm indicates degradation) .

Q. What computational or experimental methods elucidate the electronic effects of the 4-methylthiophen-3-yl substituent?

Methodological Answer:

- DFT Calculations : Compare HOMO/LUMO energies of the boronate ester with/without the thiophene group to predict reactivity in cross-couplings .

- Hammett Studies : Correlate substituent σ values with reaction rates to quantify electronic effects .

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-donating/withdrawing properties .

Q. How does the compound interact with biological systems in medicinal chemistry studies?

Methodological Answer:

- Target Binding Assays : Use surface plasmon resonance (SPR) or ITC to measure affinity for enzymes like kinases or proteases .

- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to track boronate ester hydrolysis .

- Toxicity Screening : MTT assays in cell lines (e.g., HEK293) identify cytotoxicity thresholds .

Q. How to resolve contradictions in NMR data for structurally similar boronate esters?

Methodological Answer:

- Case Study : For 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane, overlapping ¹H NMR peaks (δ 6.8–7.2 ppm) can be deconvoluted using 2D COSY or NOESY .

- Quantitative ¹³C NMR : Assign ambiguous carbons via DEPT-135 experiments .

- Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.